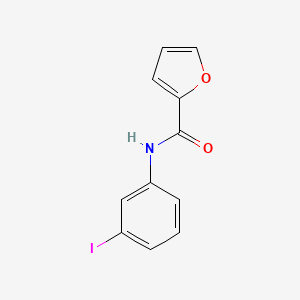
Sodium nitroprusside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium nitroprusside, also known as this compound dihydrate, is a chemical compound with the formula Na₂[Fe(CN)₅NO]·2H₂O. It is a deep red, odorless crystalline solid that is highly soluble in water. This compound is widely recognized for its role as a vasodilator in medical applications, where it helps to lower blood pressure by releasing nitric oxide (NO) into the bloodstream .
Vorbereitungsmethoden
Sodium nitroprusside can be synthesized through several methods. One common laboratory method involves the reaction of potassium ferrocyanide with sodium nitrite and sulfuric acid, followed by the addition of copper sulfate and sodium bicarbonate . The industrial production typically involves similar steps but on a larger scale, ensuring the purity and consistency required for medical and research applications .
Analyse Chemischer Reaktionen
Sodium nitroprusside undergoes various chemical reactions, including:
Oxidation and Reduction: It can act as both an oxidizing and reducing agent depending on the reaction conditions.
Substitution Reactions: The compound can undergo substitution reactions where the nitrosyl group (NO) or cyanide groups (CN) are replaced by other ligands.
Common reagents used in these reactions include strong acids like sulfuric acid, bases like sodium hydroxide, and other transition metal salts. The major products formed depend on the specific reaction conditions but often include various iron complexes and cyanide derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium nitroprusside has a wide range of applications in scientific research:
Chemistry: It is used as a reagent to produce nitric oxide radicals via UV radiation-induced photolysis.
Biology: The compound is used in studies involving nitric oxide signaling pathways, which are crucial for understanding various physiological processes.
Industry: It is used in the Phenate Method for the quantitative measurement of ammonia in water samples.
Wirkmechanismus
The primary mechanism of action of sodium nitroferricyanide, dihydrate involves the release of nitric oxide (NO) upon decomposition. This NO activates guanylyl cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. Elevated cGMP levels result in the relaxation of vascular smooth muscle, causing vasodilation and a subsequent decrease in blood pressure . Additionally, NO can inhibit platelet aggregation and modulate various cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Sodium nitroprusside is often compared with other nitric oxide donors and cyanide-containing compounds. Some similar compounds include:
This compound: Similar in structure and function, but without the dihydrate form.
Potassium ferrocyanide: Used in similar chemical reactions but does not release nitric oxide.
Sodium cyanide: A simpler cyanide compound used in various industrial processes but lacks the vasodilatory properties of sodium nitroferricyanide.
The uniqueness of sodium nitroferricyanide, dihydrate lies in its ability to release nitric oxide efficiently, making it highly valuable in both medical and research settings .
Eigenschaften
Molekularformel |
C5H4FeN6Na2O3 |
|---|---|
Molekulargewicht |
297.95 g/mol |
IUPAC-Name |
disodium;iron(4+);nitroxyl anion;pentacyanide;dihydrate |
InChI |
InChI=1S/5CN.Fe.NO.2Na.2H2O/c5*1-2;;1-2;;;;/h;;;;;;;;;2*1H2/q5*-1;+4;-1;2*+1;; |
InChI-Schlüssel |
XRKMNJXYOFSTBE-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[N-]=O.O.O.[Na+].[Na+].[Fe+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{5-[(Phenylamino)methyl]furan-2-yl}methanol](/img/structure/B8766330.png)
![Cyclopropanecarboxylic acid, 2-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-5-yl]-, ethyl ester](/img/structure/B8766341.png)


![3-phenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8766361.png)
![2-Chloro-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B8766369.png)



![N-[6-(4-Cyanobutyl)-3-pyridazinyl]-3-(trifluoromethoxy)benzeneacetamide](/img/structure/B8766420.png)
